N,N-Dimethyloctanamide

Organic Synthesis High-Temperature Catalysis Continuous-Flow Chemistry

N,N-Dimethyloctanamide (N,N-Dimethylcaprylamide) is a tertiary fatty amide with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. It is a colorless to pale yellow liquid at room temperature and functions as a polar aprotic solvent with an extended C8 alkyl chain.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 1118-92-9
Cat. No. B075486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyloctanamide
CAS1118-92-9
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)N(C)C
InChIInChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3
InChIKeyVHRUBWHAOUIMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyloctanamide (CAS 1118-92-9): Key Solvent Properties and Procurement Considerations


N,N-Dimethyloctanamide (N,N-Dimethylcaprylamide) is a tertiary fatty amide with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol [1]. It is a colorless to pale yellow liquid at room temperature and functions as a polar aprotic solvent with an extended C8 alkyl chain [2]. Its primary applications span agrochemical formulations, industrial cleaning, and pharmaceutical synthesis, where its unique balance of hydrophobicity and solvency provides advantages over both shorter-chain and longer-chain amide analogs .

Why N,N-Dimethyloctanamide Cannot Be Replaced by Other N,N-Dimethylamides


Generic substitution among N,N-dimethylamide solvents fails because small differences in alkyl chain length produce disproportionately large shifts in critical physicochemical parameters. While all members of this class share an amide functional group, the C8 chain of N,N-dimethyloctanamide places it at a performance apex: its LogP (2.44) is approximately 3.3 log units higher than DMF (–0.83) yet 1.0 log unit lower than N,N-dimethyldecanamide (3.44) [1][2]. This intermediate hydrophobicity directly impacts extraction efficiency, phase separation, and formulation stability. Boiling point differences (233.6°C for C8 vs. 153°C for DMF vs. 291°C for C10) also dictate reaction temperature windows [1][3]. Consequently, replacing N,N-dimethyloctanamide with a shorter- or longer-chain analog typically compromises either solvency power, volatility control, or regulatory compliance status [4].

Quantitative Differentiation Evidence for N,N-Dimethyloctanamide (CAS 1118-92-9)


Higher Boiling Point and Thermal Stability vs. DMF Enable Elevated Temperature Reactions

N,N-Dimethyloctanamide exhibits a boiling point of 233.6°C at 760 mmHg, which is approximately 80.6°C higher than that of N,N-dimethylformamide (DMF, 153°C) [1]. This extended liquid range permits sustained reflux and higher-temperature reaction conditions without solvent loss or degradation. The thermal stability differential is especially relevant in continuous-flow syntheses requiring elevated thermal loads .

Organic Synthesis High-Temperature Catalysis Continuous-Flow Chemistry

Intermediate Lipophilicity (LogP 2.44) Balances Hydrophobic Solubility and Water Compatibility

The computed octanol-water partition coefficient (LogP) for N,N-dimethyloctanamide is 2.44 [1]. This value is 3.27 log units higher than DMF (LogP –0.83) and 1.00 log unit lower than N,N-dimethyldecanamide (LogP 3.44) [2]. The intermediate hydrophobicity translates into sufficient organic-phase solubility for hydrophobic actives while retaining enough water compatibility to function in emulsion-based formulations—a balance that neither the overly hydrophilic DMF nor the excessively hydrophobic C10 analog can achieve .

Solvent Extraction Formulation Science Agrochemical Emulsions

Reduced Volatility and VOC Emissions Compared to Shorter-Chain Amides

N,N-Dimethyloctanamide has a vapor pressure of 0.0555 mmHg at 25°C [1]. This is approximately 98% lower than the vapor pressure of DMF (3.87 mmHg at 20°C) [2]. The low volatility directly reduces airborne solvent loss, improves workplace safety by minimizing inhalation exposure, and helps formulators meet increasingly stringent VOC (volatile organic compound) regulations without sacrificing solvent performance .

VOC Compliance Industrial Coatings Agrochemical Safety

EPA Tolerance Exemption Provides Regulatory Advantage in Food-Use Pesticide Formulations

In 2005, the U.S. Environmental Protection Agency established an exemption from the requirement of a tolerance for residues of N,N-dimethyloctanamide when used as an inert ingredient (emulsifier, solvent, cosolvent) in pesticide formulations applied to growing crops [1]. This exemption means that food commodities treated with formulations containing N,N-dimethyloctanamide do not require maximum residue limits (MRLs), significantly reducing the regulatory burden for agrochemical manufacturers. In contrast, many commonly used polar aprotic solvents such as DMF and N-methylpyrrolidone (NMP) are subject to stricter residue monitoring or have been phased out due to toxicity concerns [2].

Agrochemical Registration Pesticide Inerts Regulatory Compliance

Optimal Alkyl Chain Length for Transdermal Penetration Enhancement Among N,N-Dimethylamides

In a comparative study of n-alkanoic N,N-dimethylamides as penetration enhancers for ibuprofen and naproxen across rat skin, a bell-shaped dependence on alkyl chain length was observed. Maximum enhancement of drug transport was achieved with N,N-dimethyloctanamide (C8) and N,N-dimethyldecanamide (C10), with the C8 analog demonstrating superior or equivalent efficacy relative to shorter-chain (C6) and longer-chain (C12) homologs [1]. The study measured both drug flux and skin-vehicle partition coefficients, confirming that the C8/C10 chain length optimizes partitioning of the drug into the stratum corneum [1].

Transdermal Drug Delivery Permeation Enhancers Pharmaceutical Formulation

Prevention of Crystal Formation in Pesticide Emulsifiable Concentrates (EC)

In a patented low-VOC pyriproxyfen formulation, the inclusion of N,N-dimethyloctanamide (as Halcomide M-8-10) at 10% by weight was specifically disclosed to prevent crystal formation in the concentrate [1]. This crystallization inhibition is critical for maintaining homogeneous, stable formulations during storage at variable temperatures. Comparative examples using only methyl oleate (a common fatty ester solvent) lacked this crystal-inhibiting property, necessitating the addition of the disubstituted amide co-solvent [1].

Agrochemical Formulation Crystallization Inhibition Emulsifiable Concentrates

High-Value Application Scenarios for N,N-Dimethyloctanamide (CAS 1118-92-9)


Agrochemical Emulsifiable Concentrates (EC) and Microemulsions (ME)

N,N-Dimethyloctanamide is ideally suited for formulating emulsifiable concentrates and microemulsions of hydrophobic pesticides. Its intermediate LogP (2.44) solubilizes nonpolar active ingredients while maintaining the water compatibility required for spontaneous emulsification upon dilution in the spray tank [1]. The compound's crystal-inhibiting properties prevent active ingredient precipitation during storage, a critical quality attribute documented in patented pyriproxyfen formulations [2]. Additionally, the EPA tolerance exemption eliminates residue monitoring requirements for food-use applications, streamlining regulatory approval for new agrochemical products [3].

High-Temperature Organic Synthesis and Continuous-Flow Chemistry

The high boiling point of N,N-dimethyloctanamide (233.6°C) expands the thermal operating window for reactions that would be impractical in lower-boiling solvents like DMF (153°C) . This property is particularly valuable in continuous-flow synthesis platforms, where sustained elevated temperatures can accelerate reaction kinetics and improve throughput without risk of solvent flashing or vapor lock . Applications include C–N cross-coupling reactions and amide bond formations requiring prolonged heating.

Transdermal and Topical Pharmaceutical Formulations

Based on its demonstrated optimal efficacy as a skin permeation enhancer among N,N-dimethylamides, N,N-dimethyloctanamide is a compelling candidate for transdermal drug delivery systems [4]. Its intermediate chain length maximizes partitioning of active pharmaceutical ingredients (APIs) into the stratum corneum while maintaining acceptable dermal tolerability. Formulators developing topical NSAID gels, hormone patches, or veterinary pour-on products may select N,N-dimethyloctanamide over shorter- or longer-chain analogs to achieve superior bioavailability without compromising skin compatibility.

Low-VOC Industrial Coatings and Cleaning Formulations

The exceptionally low vapor pressure of N,N-dimethyloctanamide (0.0555 mmHg at 25°C) makes it a strategic solvent for formulating low-VOC industrial coatings, degreasers, and hard surface cleaners [5]. Compared to traditional amide solvents like DMF (3.87 mmHg) or glycol ethers, N,N-dimethyloctanamide reduces airborne solvent emissions by over 98%, helping manufacturers comply with increasingly stringent VOC regulations while maintaining the solvency power required to dissolve polar and nonpolar resins, polymers, and contaminants .

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